1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
CAS No.: 882880-12-8
VCID: VC21338465
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane - 882880-12-8](/images/no_structure.jpg)
Description |
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a chemical compound with significant relevance in pharmaceutical synthesis, particularly as an impurity in the production of Aripiprazole, a widely used antipsychotic medication. This compound is characterized by its molecular formula C22H24N2O4 and a molecular weight of approximately 380.4 g/mol . Applications and Impurities1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is primarily recognized as an impurity in the synthesis of Aripiprazole, a medication used for treating schizophrenia and bipolar disorder . Its presence in pharmaceutical formulations can affect the purity and efficacy of the final product, making its identification and quantification crucial in quality control processes. Research FindingsResearch on this compound is largely focused on its role as an impurity and its implications for pharmaceutical manufacturing. Studies have highlighted the importance of monitoring and controlling impurities during drug synthesis to ensure compliance with regulatory standards . The availability of reference standards for this compound facilitates its detection and quantification in pharmaceutical formulations . Deuterated AnalogA deuterated analog of this compound, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8, has been identified with a molecular weight of 388.5 g/mol. This analog is used in research applications where isotopic labeling is necessary . |
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CAS No. | 882880-12-8 |
Product Name | 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane |
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) |
Standard InChIKey | HYDKRRWQLHXDEN-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Appearance | Solid powder |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) |
PubChem Compound | 11668031 |
Last Modified | Aug 15 2023 |
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